molecular formula C16H15ClN6O3S B6481145 N-[4-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide CAS No. 897623-81-3

N-[4-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B6481145
CAS No.: 897623-81-3
M. Wt: 406.8 g/mol
InChI Key: VFVDDNZXUJLVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide features a tetrazole ring substituted with a 4-chlorophenyl group, linked via a sulfamoyl bridge to an acetamide-functionalized phenyl moiety. These groups confer stability, hydrogen-bonding capacity, and hydrophobicity, making the compound a candidate for further therapeutic exploration.

Properties

IUPAC Name

N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3S/c1-11(24)19-13-4-8-15(9-5-13)27(25,26)18-10-16-20-21-22-23(16)14-6-2-12(17)3-7-14/h2-9,18H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVDDNZXUJLVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Triazole-Based Analogues

Compounds such as N-{4-[1-(4-chlorophenyl)-3-{N′-[1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide (14c) () replace the tetrazole with a 1,2,4-triazole ring. The indolinone-hydrazinecarbonyl side chain in 14c enhances binding to VEGFR-2, a key target in anticancer drug design .

Tetrazole-Thiadiazole Hybrids

2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide () shares the tetrazole core but replaces the sulfamoyl bridge with a sulfanyl group.

Isoxazole Derivatives

N-[4-({[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide () substitutes the tetrazole with an isoxazole ring. The methoxyphenyl group increases lipophilicity, which may influence membrane permeability .

Physicochemical Properties

Compound Name Melting Point (°C) Key Functional Groups Bioactivity Target Reference ID
Target Compound Not Reported Tetrazole, Sulfamoyl, Acetamide Hypothesized: Enzymes
14c (Triazole-Indolinone) >300 Triazole, Hydrazinecarbonyl VEGFR-2 (Anticancer)
11i (Triazole-Chloroindole) >300 Triazole, Chlorophenyl VEGFR-2 (Anticancer)
Tetrazole-Thiadiazole Hybrid Not Reported Tetrazole, Thiadiazole Not Specified
  • Thermal Stability : High melting points (>300°C) in triazole derivatives (e.g., 14c, 11i) suggest robust crystalline structures, advantageous for formulation .
  • Solubility : The sulfamoyl group in the target compound may improve aqueous solubility compared to sulfanyl or thiadiazole-containing analogues .

Pharmacological Activity

Anticancer Activity
  • Triazole-Tethered Indolinones (): Compounds like 11i and 14c inhibit VEGFR-2 with IC50 values in the nanomolar range, attributed to the hydrazinecarbonyl group’s interaction with the kinase active site .
  • Tetrazole Derivatives : While direct data are lacking, tetrazole-containing compounds (e.g., ZINC8995596 in ) often target DNA repair enzymes or apoptosis pathways .
Anti-Inflammatory and Anti-Exudative Activity

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () show dose-dependent anti-exudative effects comparable to diclofenac, suggesting the sulfamoyl-acetamide scaffold’s versatility in modulating inflammation .

Key Reactions
  • Sulfamoyl Bridge Formation : The target compound’s sulfamoyl group is likely synthesized via sulfonylation of an aniline intermediate, similar to methods in for aryl sulfonamides .
Challenges
  • Purification : High-melting-point compounds (e.g., >300°C in ) require specialized techniques like recrystallization from DMSO or DMF .
  • Yield Optimization : Triazole derivatives in –2 report moderate yields (49–60%), suggesting room for improvement in tetrazole analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.